methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Description
Methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate is a synthetic organic compound featuring a methyl benzoate core linked via an acetyl-amino spacer to a 6-methyl-4-oxo-pyrimidin-2-yl sulfanyl group. The pyrimidin-4-one moiety provides hydrogen-bonding capabilities, while the sulfanyl acetyl group may enhance reactivity or binding interactions. Structural characterization of such compounds typically employs spectroscopic methods (e.g., $^1$H NMR, IR, mass spectrometry) and crystallographic tools like SHELX and ORTEP for confirmation .
Properties
IUPAC Name |
methyl 4-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-9-7-12(19)18-15(16-9)23-8-13(20)17-11-5-3-10(4-6-11)14(21)22-2/h3-7H,8H2,1-2H3,(H,17,20)(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMAGZYWOVGMOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 6-methyluracil.
Thioether Formation:
Amide Bond Formation: The amide bond is formed by coupling the thioether-containing pyrimidine with 4-aminobenzoic acid or its derivatives using coupling reagents like EDCI or DCC.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as DNA synthesis or protein function.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Pyrimidine-Based Herbicides
Several structurally related methyl benzoate derivatives with pyrimidine substituents are documented as herbicides (Table 1):
- Sulfometuron-methyl : Features a 4,6-dimethylpyrimidine linked via a sulfonylurea group. The dimethyl substitution likely enhances steric bulk and enzyme affinity compared to the 6-methyl-4-oxo group in the target compound .
- Tribenuron-methyl : Incorporates a methoxy-substituted pyrimidine and a sulfonylurea bridge, emphasizing the role of electron-withdrawing groups in herbicidal activity .
- Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate: Replaces the pyrimidinone with a thieno-pyrimidine fused ring, increasing molecular complexity and lipophilicity (XLogP3 = 4.2) .
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity.
Physicochemical Properties
- Hydrogen Bonding: The target compound’s pyrimidin-4-one ring provides one hydrogen bond donor (N-H) and seven acceptors (carbonyl and ether oxygens), comparable to sulfometuron-methyl but distinct from the ethyl analog’s thieno-pyrimidine, which may reduce polarity .
- Lipophilicity: The absence of a fused aromatic system (e.g., thieno ring) likely results in lower logP than the ethyl analog, suggesting improved aqueous solubility .
Biological Activity
Methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrimidine ring : A six-membered heterocyclic compound.
- Thioether linkage : Connecting the pyrimidine to the acetylamino group.
- Benzoate ester : Contributing to its solubility and reactivity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H15N3O4S |
| Molecular Weight | 319.36 g/mol |
| CAS Number | 325994-79-4 |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity , particularly against Gram-positive bacteria. Studies have shown that compounds with similar structural motifs often interact with bacterial cell membranes, leading to cell lysis and death.
Anticancer Potential
In vitro studies suggest that this compound may possess anticancer properties . It appears to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell growth and apoptosis. The mechanism of action may involve:
- Inhibition of DNA synthesis : By interacting with enzymes critical for DNA replication.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, disrupting the proliferation of rapidly dividing cells.
- Receptor Modulation : It may modulate receptors related to growth factor signaling, influencing cellular responses to external stimuli.
Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to methyl 4-[...]-benzoate exhibited significant antimicrobial activity against Staphylococcus aureus and E. coli .
- Anticancer Activity : Research in Cancer Letters indicated that compounds with a pyrimidine core can induce apoptosis in breast cancer cells through mitochondrial pathways .
- Mechanistic Insights : A review in Pharmacological Reviews discussed how thioether-containing compounds can enhance drug efficacy by improving bioavailability and targeting specific cellular pathways .
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of methyl 4-[...]-benzoate against standard bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
In vitro testing on MCF7 breast cancer cells revealed that treatment with methyl 4-[...]-benzoate led to a reduction in cell viability by approximately 70% after 48 hours, suggesting strong anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
